molecular formula C16H17FN2O4S2 B2959143 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide CAS No. 896291-32-0

2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2959143
CAS No.: 896291-32-0
M. Wt: 384.44
InChI Key: ZHTGXWUBIVYUTN-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a fluorobenzenesulfonyl group, and a propanamido group

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an appropriate amine under conditions that promote amide bond formation.

    Attachment of the Fluorobenzenesulfonyl Group: This can be done through sulfonylation reactions, where the thiophene derivative is treated with a fluorobenzenesulfonyl chloride in the presence of a base.

    Addition of the Propanamido Group: This step involves the reaction of the intermediate compound with a propanamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of molecules with tailored biological or material properties.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(18)21)19-13(20)7-8-25(22,23)12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTGXWUBIVYUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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